molecular formula C9H14N2O B14864941 (4-Ethoxy-3-methylpyridin-2-YL)methanamine

(4-Ethoxy-3-methylpyridin-2-YL)methanamine

Cat. No.: B14864941
M. Wt: 166.22 g/mol
InChI Key: ZPEUIGSGZBBWLY-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, featuring an ethoxy group at the 4-position, a methyl group at the 3-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-methylpyridin-2-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethoxy-3-methylpyridine.

    Functional Group Introduction: The methanamine group is introduced at the 2-position of the pyridine ring through a nucleophilic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-methylpyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4-Ethoxy-3-methylpyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethoxy-3-methylpyridin-2-yl)methanol: This compound is similar in structure but has a hydroxyl group instead of a methanamine group.

    (4-Methylpyridin-2-yl)methanamine: This compound lacks the ethoxy group present in (4-Ethoxy-3-methylpyridin-2-YL)methanamine.

Uniqueness

This compound is unique due to the presence of both the ethoxy and methanamine groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for various applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(4-ethoxy-3-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C9H14N2O/c1-3-12-9-4-5-11-8(6-10)7(9)2/h4-5H,3,6,10H2,1-2H3

InChI Key

ZPEUIGSGZBBWLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=C1)CN)C

Origin of Product

United States

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